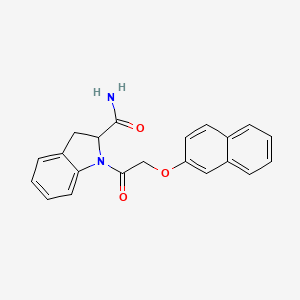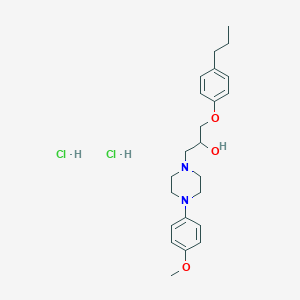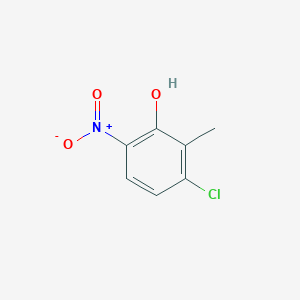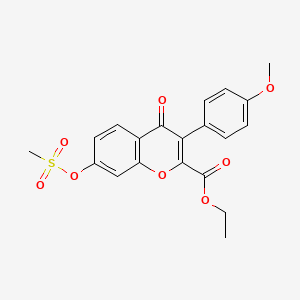
1-(2-(Naphthalen-2-yloxy)acetyl)indoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Naphthalen-2-yloxy)acetyl)indoline-2-carboxamide, also known as NIAC, is a chemical compound with potential applications in scientific research. It is a derivative of indoline-2-carboxamide, a class of compounds that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Scientific Research Applications
Synthesis and Chemical Modifications
Research by Nemoto et al. (2016) explored the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, which are structurally related to the compound . Their work demonstrated a method for modifying indoles to produce derivatives such as N-naphthalen-1-ylindole-3-carboxamides, highlighting the versatility of indole-based compounds in chemical synthesis (Nemoto et al., 2016).
Anticancer Activity
Salahuddin et al. (2014) synthesized a series of compounds, including 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1H-benzimidazoles, and evaluated their anticancer activity. Although not directly related to 1-(2-(Naphthalen-2-yloxy)acetyl)indoline-2-carboxamide, this study underscores the potential of naphthalene derivatives in developing anticancer agents (Salahuddin et al., 2014).
Antiviral Properties
The study by Oien et al. (2002) on 4-Hydroxyquinoline Carboxamides revealed their broad-spectrum antiherpes activities, indicating the potential of carboxamide derivatives in antiviral therapies. This suggests that compounds like this compound could also be explored for their antiviral properties (Oien et al., 2002).
Photophysical Properties
Pereira et al. (2010) investigated new fluorescent indole derivatives for their interaction with fluoride anions. Their findings on the photophysical properties of these compounds suggest potential applications in the development of fluorescent probes, which could extend to compounds like this compound (Pereira et al., 2010).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonds, which in many cases, inhibits their activity . The presence of a carboxamide moiety in indole derivatives, like the one in this compound, is responsible for this interaction .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
1-(2-naphthalen-2-yloxyacetyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c22-21(25)19-12-16-7-3-4-8-18(16)23(19)20(24)13-26-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,19H,12-13H2,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSSBXSXZAVNFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)COC3=CC4=CC=CC=C4C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2477374.png)
![methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2477375.png)

![1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B2477378.png)
![9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2477382.png)

![N-cyclopentyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2477387.png)
![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2477388.png)
![3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/no-structure.png)

![Methyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2477394.png)
![2-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2H-chromene-3-carboxamide](/img/structure/B2477395.png)
